Thulium(III) Trifluoromethanesulfonate: A Precision Lewis Acid for Stereocontrolled Synthesis
Thulium(III) Trifluoromethanesulfonate: A Precision Lewis Acid for Stereocontrolled Synthesis
Executive Summary
Thulium(III) trifluoromethanesulfonate [Tm(OTf)₃], commonly known as thulium triflate, represents a critical intersection of high Lewis acidity and specific coordination geometry within the lanthanide series. Unlike the more commonly utilized scandium(III) triflate, which sits at the extreme of high acidity and small ionic radius, Tm(OTf)₃ offers a "late lanthanide" profile (ionic radius ~88 pm). This unique physicochemical identity allows it to catalyze reactions with distinct stereochemical outcomes, often reversing enantioselectivity compared to scandium or yttrium counterparts.[1] This guide details the chemical properties, synthesis, and specific high-value applications of Tm(OTf)₃ in asymmetric catalysis.
Part 1: Fundamental Chemical Identity
Thulium triflate is a water-tolerant Lewis acid. Its stability in aqueous media distinguishes it from traditional Lewis acids (e.g., AlCl₃, BF₃[2][3]·OEt₂), which decompose violently in the presence of moisture. This property allows for simplified handling and the use of "green" solvents.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | Thulium(III) trifluoromethanesulfonate |
| Formula | Tm(CF₃SO₃)₃ (often handled as the nonahydrate ₃) |
| CAS Number | 141478-68-4 |
| Molecular Weight | 616.12 g/mol (anhydrous) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Acetonitrile, DMF, MethanolLow: Hexane, Toluene (unless complexed) |
| Acidity (pKa equivalent) | Comparable to Yb(OTf)₃; weaker than Sc(OTf)₃ but stronger than La(OTf)₃ |
| Coordination Number | Typically 8 or 9 in solution |
Part 2: Synthesis & Preparation Protocol
While commercially available, high-purity anhydrous Tm(OTf)₃ is best prepared freshly to ensure optimal catalytic turnover, particularly for moisture-sensitive asymmetric transformations.
Protocol: Preparation from Thulium(III) Oxide
Objective: Synthesize 5.0 g of anhydrous Tm(OTf)₃.
Materials:
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Thulium(III) oxide (Tm₂O₃) (99.9%)
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Trifluoromethanesulfonic acid (Triflic acid, TfOH) (aqueous solution preferred for safety)
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Deionized water
Step-by-Step Methodology:
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Stoichiometric Calculation:
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Reaction:
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Use a slight excess of oxide to ensure no free acid remains.
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Dissolution:
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Suspend Tm₂O₃ (approx 1.6 g) in 20 mL of deionized water.
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Slowly add aqueous triflic acid (approx 6 equivalents) while stirring.
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Heat the mixture to 80°C for 1 hour. The solution should become clear.
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Checkpoint: If solid remains, filter the solution to remove unreacted oxide.
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Evaporation:
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Concentrate the filtrate on a rotary evaporator to remove bulk water. A white solid (the hydrate) will form.
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Dehydration (Critical for Anhydrous Applications):
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Place the solid in a vacuum drying oven.
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Heat to 180–200°C under high vacuum (< 0.1 mbar) for 48 hours.
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Note: Lanthanide triflates are extremely hygroscopic. Transfer to an inert atmosphere glovebox immediately upon cooling.
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Part 3: Mechanism of Action & The "Late Lanthanide" Effect
The catalytic utility of Tm(OTf)₃ is defined by its position in the lanthanide contraction.
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Ionic Radius: Tm³⁺ (0.88 Å) is significantly larger than Sc³⁺ (0.74 Å) but smaller than La³⁺ (1.03 Å).
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Lewis Acidity: The triflate anion (OTf⁻) is non-coordinating, leaving the metal center highly electrophilic.[2]
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Stereocontrol: In asymmetric catalysis, the ionic radius dictates the "bite angle" of chiral ligands (e.g., PyBOX, N,N'-dioxides). Tm(OTf)₃ often creates a binding pocket that is distinct from Sc(OTf)₃, leading to enantiodivergence —where Tm and Sc catalysts with the same chiral ligand yield opposite enantiomers.
Visualization: General Catalytic Cycle
The following diagram illustrates the activation of a carbonyl substrate by Tm(OTf)₃, highlighting the equilibrium between the active anhydrous species and the resting hydrate state.
Figure 1: Catalytic cycle of Thulium(III) triflate showing activation and regeneration pathways.
Part 4: Key Synthetic Applications
Asymmetric [3+2] Cycloaddition (The "Hero" Application)
Recent research has highlighted Tm(OTf)₃ as the optimal catalyst for the [3+2] cycloaddition of exocyclic enol ethers with quinones, outperforming both Sc(OTf)₃ and La(OTf)₃.
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Reaction: Exocyclic Enol Ether + 1,4-Quinone
Benzannulated Spiroketal[4] -
Ligand: Chiral N,N'-dioxide (L-RaPr2)
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Conditions: Tm(OTf)₃ (10 mol%), Ligand (10 mol%), DCM, -78°C.
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Why Tm? The intermediate radius of Tm³⁺ provides the precise geometry required for the N,N'-dioxide ligand to shield one face of the quinone, achieving 99% yield and 98% ee . Sc(OTf)₃ (too small) and La(OTf)₃ (too large) resulted in poor enantioselectivity or reversal of selectivity.
Enantioselective Michael Addition
In the Michael addition of
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Substrates:
-ketoester + Nitroalkene -
Outcome: 99% Yield, ~90% ee.
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Comparison: Sc(OTf)₃ often fails to react or favors the S-enantiomer, whereas Tm(OTf)₃ (with the same chiral ligand) favors the R-enantiomer. This makes Tm(OTf)₃ an essential tool for stereodivergent synthesis libraries.
Glycosylation
Tm(OTf)₃ is effective in activating glycosyl donors (trichloroacetimidates or sulfoxides).
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Advantage: It operates under neutral conditions, preventing the acid-catalyzed degradation of sensitive protecting groups (e.g., acetals, silyl ethers) often seen with stronger Brønsted acids.
Part 5: Handling and Stability
Water Tolerance
Unlike TiCl₄ or AlCl₃, Tm(OTf)₃ does not decompose in water.[3] It forms a stable hydrate. However, for catalytic efficiency in organic solvents, water acts as a competitive inhibitor.
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Best Practice: Always store the catalyst in a desiccator or glovebox.
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Recovery: The catalyst can be recovered from aqueous workups by extraction into the aqueous phase, evaporation, and thermal dehydration (as per the synthesis protocol).
Safety Data
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).
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PPE: Wear nitrile gloves and safety goggles. Avoid dust inhalation.
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Storage: Hygroscopic. Store at room temperature under inert gas (Argon/Nitrogen) for long-term stability.
References
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Chemical Identity & Properties
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Synthesis & General Lanthanide Triflate Review
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Asymmetric [3+2] Cycloaddition (Tm vs Sc Selectivity)
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Enantioselective Michael Addition
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"Origin of Enantioselectivity Reversal in Lewis Acid-Catalyzed Michael Additions." ChemRxiv. Link
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Glycosylation Protocols
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"Lanthanide Triflate Catalyzed Glycosylation." Journal of Organic Chemistry. Link
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